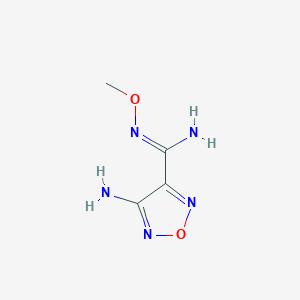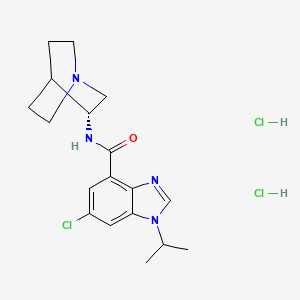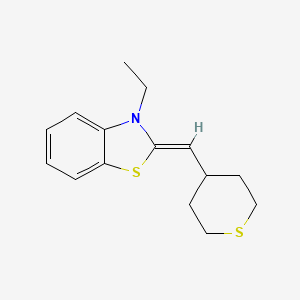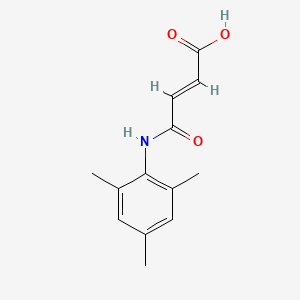
FERROCENEACETONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Synthesis of Derivatives : The synthesis of ferrocene derivatives involves processes like ring opening and reactions with carbon dioxide. For example, the synthesis of (η5-C5H4PPh2)Fe(η5-C5H4COOH), a hybrid phosphine ligand, was achieved through a series of reactions including ring opening with phenyllithium, followed by reaction with carbon dioxide and acidification (Podlaha et al., 1996).
Molecular Structure Analysis
- Structural Characterization : Ferrocene-functionalized polymers, characterized using methods like IR, UV/vis, and MS spectroscopy, demonstrate high thermal stability and redox activity. They also exhibit high refractive indices and low optical dispersions in thin film form (Jim et al., 2011).
Chemical Reactions and Properties
- Electrochemical Properties : Ferrocene-containing iron(III) chelators show complex behavior arising from competing redox and complexation processes, indicating potential as chemosensors for iron(III) detection in solutions (Moggia et al., 2006).
Physical and Chemical Properties Analysis
- Physical Properties : A new class of ferrocenyl-substituted 1,2-dihydro-2-oxopyridine-3-carbonitriles has been synthesized, with molecular structures confirmed by IR, 1H, and 13C NMR analyses (Zhang et al., 2013).
- Chemical Properties : The chirality organization in ferrocenes bearing podand dipeptide chains was achieved through intramolecular hydrogen bondings, affecting the molecular structure and properties of ferrocene derivatives (Moriuchi et al., 2001).
- Pharmacological Characterization : PF-04455242, a κ-opioid receptor antagonist with a similar piperidinylsulfonyl structure, showed promising results in treating depression and addiction disorders (Grimwood et al., 2011).
- Synthesis of Similar Compounds : The synthesis of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives was achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom (Khalid et al., 2014).
- Antimicrobial Activity : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to talented antimicrobial activity (Khalid et al., 2016).
科学的研究の応用
-
Polymer Chemistry
-
Materials Science
- In materials science, ferrocenyl-based compounds serve as bioreceptors .
- They are used in the synthesis of materials like polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties .
- The results include the development of materials with unique properties, such as high stability and reversible redox behavior .
-
Pharmacology
-
Biochemistry
-
Electrochemistry
-
Nonlinear Optics
-
Energy Conversion and Storage
-
Environmental Sensing
-
Biomedical Applications
-
Drug Analysis
-
Agricultural Applications
-
Industrial Applications
-
Electrocatalysts
- Ferrocene-based electrocatalysts are developed for a wide variety of applications .
- They are used in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications .
- The outcomes include enhanced reaction kinetics and electrochemical responses of the device .
-
Shape Control in Polymers
- Ferrocene-based hyperbranched polymers are used for shape control and applications as electroactive materials .
- They are used in lithium-ion batteries (LIBs) and water treatment .
- The outcomes include high capacity of 755.2 mA h g −1, stable chargeable performance of over 200 cycles and superior rate capability .
-
Precursor-Derived Magnetic Ceramics
- Ferrocene-based compounds are used as precursors for magnetic ceramics .
- They are used for the rapid removal of trace amounts of pollutants in water with magnetic reusability .
- The outcomes include a sharp increase of the specific surface area in the precursor-derived magnetic ceramics from 417 to 1195 m 2 g −1 .
-
Optoelectronic Applications
Safety And Hazards
Ferroceneacetonitrile is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
将来の方向性
Ferrocene-based compounds, including ferroceneacetonitrile, have many potential applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . The future perspective and outlook of functionalized ferrocene-based compounds are promising .
特性
CAS番号 |
1316-91-2 |
|---|---|
製品名 |
FERROCENEACETONITRILE |
分子式 |
C12H11FeN 10* |
分子量 |
225.07 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



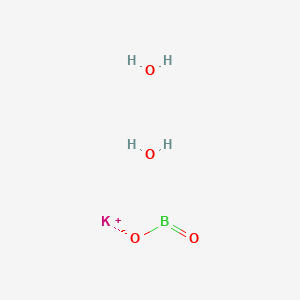
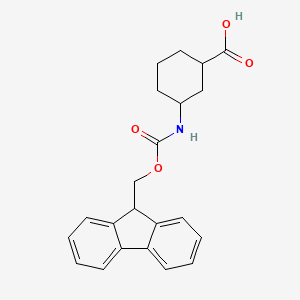
![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
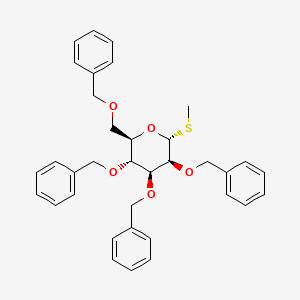
![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)
